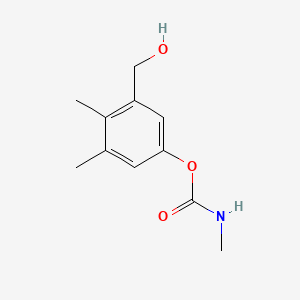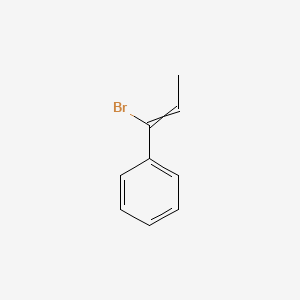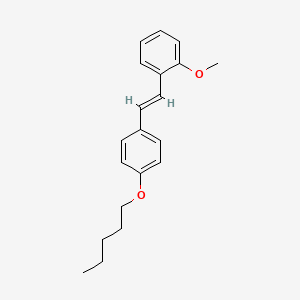
2-Methoxy-4'-pentoxy-trans-stilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4’-pentoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both cis and trans forms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-4’-pentoxy-trans-stilbene can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions involve the formation of double bonds (olefins) and are commonly used for the synthesis of stilbenes .
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired stilbene.
Horner-Wadsworth-Emmons Reaction: This reaction uses phosphonate esters and aldehydes to produce trans-stilbenes.
Industrial Production Methods
Industrial production of 2-Methoxy-4’-pentoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for yield and purity. These methods are scalable and can be adapted for gram-level or kilogram-level production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4’-pentoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbenes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrostilbenes.
Substitution: Halogenated or nitrated stilbenes.
Aplicaciones Científicas De Investigación
2-Methoxy-4’-pentoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4’-pentoxy-trans-stilbene involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Methoxy-4’-pentoxy-trans-stilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Piceatannol: Exhibits strong anticancer and anti-inflammatory activities.
These compounds share a common stilbene backbone but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Número CAS |
35135-43-4 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-methoxy-2-[(E)-2-(4-pentoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24O2/c1-3-4-7-16-22-19-14-11-17(12-15-19)10-13-18-8-5-6-9-20(18)21-2/h5-6,8-15H,3-4,7,16H2,1-2H3/b13-10+ |
Clave InChI |
ZIQOVNYYJKVZOE-JLHYYAGUSA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2OC |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C=CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


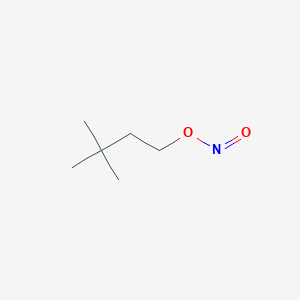
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
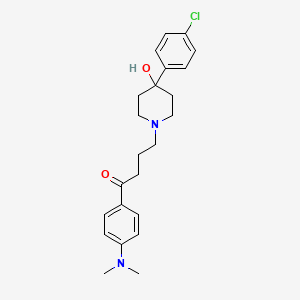
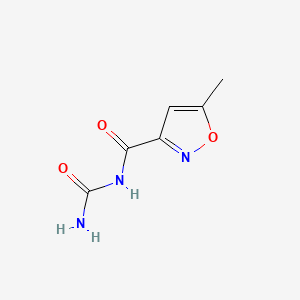
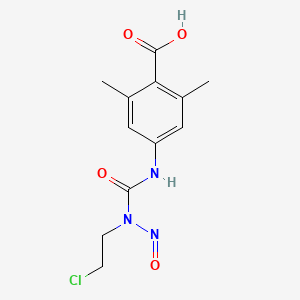
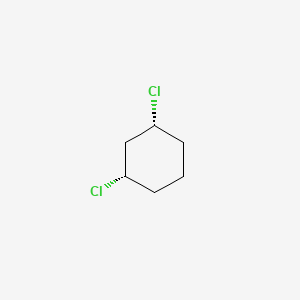
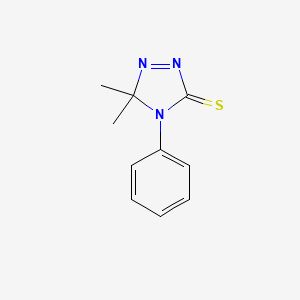
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
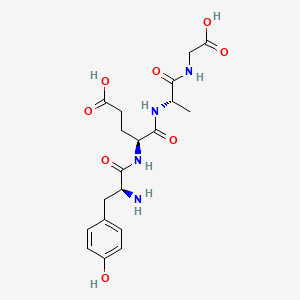
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
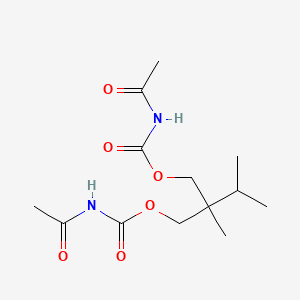
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
